2-(2,4-Difluorophenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O2/c1-11-2-5-16(21-20-11)24-14-6-7-22(10-14)17(23)8-12-3-4-13(18)9-15(12)19/h2-5,9,14H,6-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBPJIXCODYZGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CC3=C(C=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2,4-Difluorophenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone, with the CAS number 2034581-54-7, is a synthetic organic compound characterized by its unique molecular structure and potential biological activities. This compound has garnered interest in pharmacological research due to its interactions with various biological targets, particularly in the context of neuropharmacology and cancer therapeutics.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 333.33 g/mol. The structure includes a difluorophenyl moiety connected to a pyrrolidine ring via an ether linkage to a pyridazine derivative.
| Property | Value |
|---|---|
| CAS Number | 2034581-54-7 |
| Molecular Formula | C₁₇H₁₇F₂N₃O₂ |
| Molecular Weight | 333.33 g/mol |
| SMILES | Cc1ccc(OC2CCN(C(=O)Cc3ccc(F)cc3F)C2)nn1 |
The mechanism of action for 2-(2,4-Difluorophenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone involves its binding to specific receptors and enzymes that modulate various signaling pathways. Preliminary studies suggest that it may interact with neurotransmitter systems, potentially affecting dopaminergic and serotonergic pathways, which are crucial in mood regulation and neuroprotection.
Neuropharmacological Effects
Research indicates that this compound exhibits significant neuropharmacological effects, including:
- Antidepressant Activity : In animal models, administration of this compound has shown to reduce depressive-like behaviors, suggesting potential use in treating depression.
- Cognitive Enhancement : Studies have suggested that it may enhance cognitive functions such as memory and learning, possibly through modulation of acetylcholine receptors.
Anticancer Properties
The compound's structural features indicate potential anticancer activity:
- Inhibition of Tumor Growth : Preliminary in vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
- Induction of Apoptosis : Mechanistic studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.
Study 1: Neuropharmacological Assessment
A study conducted on rodents assessed the effects of the compound on depressive behaviors. The results indicated a significant reduction in immobility time in the forced swim test, suggesting antidepressant-like effects. The study also measured neurotransmitter levels, revealing increased serotonin and norepinephrine levels post-treatment.
Study 2: Anticancer Efficacy
In vitro analysis on MDA-MB-231 (triple-negative breast cancer) cells showed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic Systems: The target compound’s pyridazine-pyrrolidine system differs from triazoles (voriconazole) and tetrazoles (B.1.31), which are known for strong metal-binding properties in antifungal agents. Pyridazine’s electron-deficient nature may alter target affinity compared to pyrimidine or pyridine derivatives .
Substituent Effects :
- The 6-methylpyridazine in the target compound provides steric bulk but lacks the trifluoroethoxy group seen in B.1.31, which improves lipophilicity and membrane penetration .
- Trifluoromethyl groups (e.g., in ) are absent in the target compound, suggesting differences in metabolic resistance and electronic effects .
Biological Implications :
Q & A
Q. How can the synthesis of 2-(2,4-difluorophenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone be optimized for high yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution efficiency .
- Temperature : Reactions are typically conducted at 80–100°C to balance reaction rate and decomposition risks .
- Catalysts : Bases like triethylamine facilitate deprotonation during coupling steps, improving yields .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol ensures purity >95% .
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, pyrrolidine protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 388.142) .
- FT-IR : Identifies carbonyl (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1200 cm⁻¹) functional groups .
- HPLC : Assesses purity (>98%) using C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of structurally similar pyrrolidine-containing compounds?
- Methodological Answer : Discrepancies often arise from:
- Experimental variability : Standardize assays (e.g., fixed cell lines, consistent incubation times) to reduce noise .
- Structural nuances : Compare substituent effects (e.g., fluorophenyl vs. trifluoromethyl groups) using SAR studies .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., pyrrolidine derivatives showing higher kinase inhibition vs. antimicrobial activity) .
Q. What in silico strategies are effective for predicting the biological targets of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like kinases (e.g., EGFR) or GPCRs, leveraging the fluorophenyl group’s hydrophobic interactions .
- QSAR Modeling : Train models on PubChem datasets to correlate substituent electronegativity (e.g., fluorine atoms) with antibacterial potency .
- ADMET Prediction : Tools like SwissADME predict blood-brain barrier penetration (logP ~2.5) and CYP450 inhibition risks .
Q. How should stability studies be designed to evaluate this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
- pH Stability : Assess hydrolysis rates in buffers (pH 1–9) to identify labile bonds (e.g., ester or amide groups) .
- Light Sensitivity : Expose to UV-Vis light (λ = 254 nm) to detect photodegradation products .
Q. What strategies mitigate cytotoxicity while maintaining target affinity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Prodrug Modification : Introduce hydrolyzable groups (e.g., acetyl) to the pyrrolidine nitrogen to reduce off-target effects .
- Scaffold Hopping : Replace the pyridazine ring with bioisosteres (e.g., pyrimidine) to alter pharmacokinetics without losing affinity .
- Cytotoxicity Screening : Use MTT assays on HEK293 cells to prioritize derivatives with IC50 > 50 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
